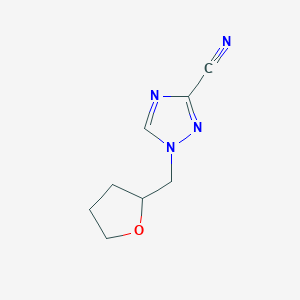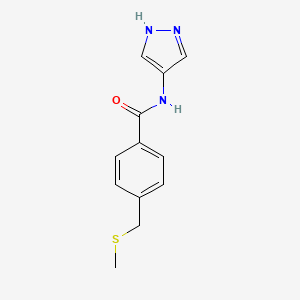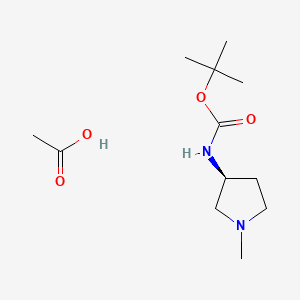
tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methylpyrrolidine moiety, and an acetate group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Substitution reactions can involve nucleophiles like RLi, RMgX, RCuLi, and electrophiles like RCOCl, RCHO, and CH3I.
Common Reagents and Conditions: Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), trifluoroacetic acid (TFA), and various bases and nucleophiles .
Major Products: The major products formed from these reactions include Boc-protected amines, tetrasubstituted pyrroles, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used as a protecting group for amino acids and peptides, facilitating the study of protein synthesis and function .
Medicine: In medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amino groups .
Industry: Industrially, this compound is used in the production of various chemicals and materials, including lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate involves the protection of amino groups through the formation of carbamates. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The Boc group can be removed under acidic conditions, releasing the free amine .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl acetate: Used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products like Indiacen A and Indiacen B.
Uniqueness: tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate is unique due to its specific structure, which combines a tert-butyl group, a methylpyrrolidine moiety, and an acetate group. This combination provides unique reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H24N2O4 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
acetic acid;tert-butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8;1-2(3)4/h8H,5-7H2,1-4H3,(H,11,13);1H3,(H,3,4)/t8-;/m0./s1 |
InChI-Schlüssel |
BMQSOSBBOFIIHQ-QRPNPIFTSA-N |
Isomerische SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@H]1CCN(C1)C |
Kanonische SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1CCN(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





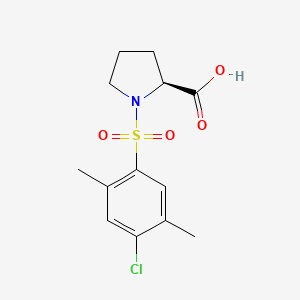



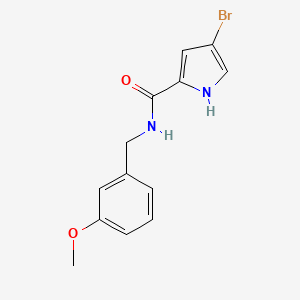

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
